1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-fluoro-4-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPVTTXBBADNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266749 | |
| Record name | 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550400-11-8 | |
| Record name | 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550400-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Physicochemical Profiling and Synthetic Utility of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper
Executive Summary
In modern drug discovery and complex molecule synthesis, the strategic selection of highly functionalized aromatic building blocks is paramount. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8) represents a privileged tetra-substituted benzene core. Its unique array of functional groups—a cross-coupling-ready bromide, a metabolically stabilizing fluoride, an electron-donating methoxy group, and a sterically demanding methyl group—makes it an indispensable intermediate. This whitepaper provides a rigorous analysis of its physical properties, electronic causality, and validated experimental protocols for its integration into advanced synthetic pipelines, including the development of1[1] and2[2].
Physicochemical and Electronic Profiling
Understanding the physical and electronic parameters of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene is critical for predicting its behavior in both the reaction flask and biological systems. The molecule exhibits a "push-pull" electronic environment across the aromatic system, which directly influences its reactivity in transition-metal catalysis.
Quantitative Physical Properties
The following table summarizes the core physical data, distinguishing between empirically validated metrics[3] and standard computational predictions used in early-stage formulation.
| Property | Value | Data Type |
| CAS Registry Number | 550400-11-8 | Empirical |
| Molecular Formula | C₈H₈BrFO | Empirical |
| Molecular Weight | 219.05 g/mol | Empirical |
| Physical State (at 25 °C) | Off-white solid to clear heavy liquid | Observational |
| Estimated Boiling Point | ~240–250 °C | Predicted |
| Estimated Density | ~1.52 g/cm³ | Predicted |
| Estimated LogP | ~3.2 | Predicted |
Electronic Causality & DFT Featurization
Recent advancements in high-throughput experimentation rely heavily on Density Functional Theory (DFT) to map physical organic properties. For 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene, DFT calculations reveal specific HOMO/LUMO energy levels and dipole moments that dictate its cross-coupling efficiency[4]. The highly electronegative fluorine atom lowers the LUMO energy of the adjacent C-Br bond via inductive withdrawal, rendering the bromide highly susceptible to oxidative addition by electron-rich Ni(0) or Pd(0) species. Conversely, the resonance donation from the para-methoxy group stabilizes the resulting organometallic intermediate, preventing premature protodehalogenation.
Structural Causality in Drug Design
Every functional group on this core serves a distinct, causal purpose in medicinal chemistry. The diagram below maps the specific roles of each substituent.
Caption: Functional group reactivity and physicochemical contributions of the tetra-substituted benzene core.
-
1-Bromo: Acts as the primary handle for C-C or C-N bond formation.
-
5-Fluoro: Strategically placed to block cytochrome P450-mediated oxidation, a common failure point in unfluorinated aromatics.
-
4-Methoxy: Serves as a crucial hydrogen-bond acceptor for target protein binding (e.g., within the Mcl-1 binding pocket).
-
2-Methyl: Provides steric bulk that forces adjacent coupled rings (such as biaryls) out of planarity, locking the molecule into a specific, bioactive atropisomeric conformation.
Validated Experimental Methodologies
As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail both the synthesis of the core and its downstream application, highlighting the mechanistic reasoning behind each step.
Protocol A: Chemoselective O-Methylation (Core Synthesis)
This protocol details the conversion of 4-bromo-2-fluoro-5-methylphenol to the target compound via a Williamson ether-type methylation. While older methods utilize 5[5], modern optimized routes employ Cs₂CO₃ to leverage the "cesium effect"—where the larger, softer cesium cation creates a more naked, highly nucleophilic phenoxide anion[1].
Step-by-Step Procedure:
-
Reactor Charging: To a clean, dry round-bottom flask, add 4-bromo-2-fluoro-5-methylphenol (1.0 equiv) and anhydrous acetone (0.2 M concentration). Causality: Acetone is a polar aprotic solvent that accelerates Sₙ2 kinetics without hydrogen-bonding to the nucleophile.
-
Base Addition: Add Cs₂CO₃ (1.0 to 1.5 equiv) as a solid. Stir the suspension for 15 minutes at room temperature to ensure complete deprotonation.
-
Electrophile Introduction: Add Iodomethane (MeI) (1.5 equiv) dropwise via syringe. Caution: MeI is highly volatile and toxic; dropwise addition mitigates rapid exothermic spikes.
-
Thermal Activation: Attach a reflux condenser and heat the suspension to 60 °C (reflux) for 4 hours.
-
Self-Validating IPC (In-Process Control): Pull a 50 µL aliquot, dilute in hexanes, and analyze via TLC (9:1 Hexanes/EtOAc) or LC-MS. The reaction is validated as complete when the highly polar phenol spot completely disappears, replaced by the non-polar product spot.
-
Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic cesium salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water, wash the organic layer with 1N HCl (to quench residual base), dry over Na₂SO₄, and concentrate to yield 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene.
Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling
The target compound is an excellent substrate for advanced4[4], enabling the construction of complex C-C bonds via unstabilized radical generation.
Caption: Step-by-step catalytic cycle for the Ni-catalyzed cross-coupling of the aryl bromide.
Step-by-Step Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, charge a 2-dram vial with 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (0.400 mmol, 1.00 equiv), the coupling partner (e.g., benzaldehyde dimethyl acetal, 1.10 equiv), and the Ni-catalyst precursor (e.g., NiCl₂·glyme, 5 mol%).
-
Ligand & Reductant: Add a suitable bipyridine or phenanthroline ligand (5 mol%) and a terminal reductant (e.g., Mn or Zn dust, 2.0 equiv) to facilitate the in situ reduction of Ni(II) to the active Ni(0) species.
-
Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylacetamide (DMA). Causality: DMA stabilizes the Ni(I)/Ni(III) radical intermediates better than less polar solvents.
-
Reaction Execution: Seal the vial, remove from the glovebox, and stir vigorously at 25–60 °C (depending on the specific radical precursor) for 16 hours.
-
Self-Validating IPC: Analyze via GC-MS. The validation metric is the complete disappearance of the characteristic isotopic doublet (m/z 218/220) of the starting aryl bromide, replaced by the mass of the cross-coupled product.
References
-
Product Information: 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene. CymitQuimica. 3
-
Substituted 6H-Dibenzo[c,h]chromenes as Estrogenic Agents (EP 1453820 B1). European Patent Office. 5
-
Spirocyclohexane Derivatives, Pharmaceutical Compositions Containing Them and Their Uses as Anti-Apoptotic Inhibitors (US20240150293A1). Google Patents. 1
-
Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions. ProQuest. 4
-
Heteroaromatic Compounds and Their Use as Dopamine D1 Ligands (WO2014072881A1). Google Patents. 2
Sources
- 1. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
- 2. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 3. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | CymitQuimica [cymitquimica.com]
- 4. Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest [proquest.com]
- 5. data.epo.org [data.epo.org]
Regioselective Electrophilic Aromatic Substitution: Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Executive Summary
The synthesis of highly functionalized halogenated aromatic building blocks is a cornerstone of modern pharmaceutical development, particularly in the construction of complex cross-coupling precursors. The target molecule, 1-bromo-5-fluoro-4-methoxy-2-methylbenzene , serves as a critical intermediate in the synthesis of advanced therapeutics, including heteroaromatic dopamine D1 ligands[1].
This whitepaper provides an in-depth mechanistic rationale and a self-validating experimental protocol for the synthesis of this compound via the regioselective Electrophilic Aromatic Substitution (EAS) of 1-fluoro-2-methoxy-4-methylbenzene using N-bromosuccinimide (NBS). By dissecting the synergistic directing effects and optimizing the reaction parameters, this guide ensures high-fidelity reproducibility and maximum regiocontrol.
Mechanistic Rationale: The Causality of Regioselectivity
In electrophilic aromatic substitutions, the regiochemical outcome is dictated by the electronic and steric contributions of existing substituents. The precursor, 1-fluoro-2-methoxy-4-methylbenzene , presents a highly complex, multi-substituted electronic environment. To predict and control the site of bromination, we must analyze the directing effects of the three native functional groups:
-
Methoxy Group (-OCH₃) at C2: This is a strongly activating group via resonance (+M effect). It directs incoming electrophiles to its ortho and para positions.
-
Methyl Group (-CH₃) at C4: This is a weakly activating group via hyperconjugation and induction (+I effect). It also directs ortho and para.
-
Fluoro Group (-F) at C1: Halogens are unique; they are net-deactivating due to strong electronegativity (-I effect) but direct ortho and para due to lone-pair resonance (+M effect).
The Synergistic Activation at C5
When mapping the available sites on the aromatic ring (C3, C5, and C6), the C5 position emerges as the thermodynamically and kinetically favored site for electrophilic attack.
-
Electronic Synergy: C5 is exactly para to the strongly activating methoxy group and ortho to the activating methyl group. This dual activation creates the highest localized electron density (nucleophilicity) on the ring.
-
Steric Relief: While C3 is also activated (being ortho to both the methoxy and methyl groups), it suffers from severe steric hindrance, being "sandwiched" between two substituents. C5 is significantly more accessible.
Consequently, the bromonium ion (Br⁺) attacks exclusively at C5. Following re-aromatization, the resulting product is re-numbered according to IUPAC rules (prioritizing alphabetical order for the lowest locant set 1,2,4,5), yielding 1-bromo-5-fluoro-4-methoxy-2-methylbenzene .
Fig 1. Electrophilic aromatic substitution pathway highlighting C5 synergistic activation.
Reagent Selection & Reaction Design
Why N-Bromosuccinimide (NBS)?
For highly activated aromatic systems like anisole derivatives, using elemental bromine (Br₂) often leads to uncontrolled exothermic reactions and polybromination (e.g., dibromination at both C3 and C5).[2]. The kinetics of NBS bromination in polar solvents ensure a low, steady-state concentration of the active brominating species, strictly limiting the reaction to monobromination[3].
Solvent Kinetics
Acetonitrile (MeCN) is selected as the optimal solvent. Its polar aprotic nature stabilizes the highly polarized transition state and the intermediate cationic sigma complex (Wheland intermediate) without acting as a competing nucleophile.
Experimental Protocol: Self-Validating Workflow
The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction fidelity before proceeding to downstream workup.
Materials Required
-
1-Fluoro-2-methoxy-4-methylbenzene (1.0 equiv, limiting reagent)
-
N-Bromosuccinimide (1.05 equiv, recrystallized from water to remove Br₂ impurities)
-
Acetonitrile (Anhydrous, 0.2 M relative to substrate)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃, 10% w/v)
Step-by-Step Methodology
-
System Initialization: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 1-fluoro-2-methoxy-4-methylbenzene (1.0 equiv) and anhydrous acetonitrile.
-
Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical pathways and maximizes the para-directing selectivity of the methoxy group.
-
Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized thermal spikes (exotherms) that could drive unselective bromination.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS. The reaction is deemed complete when the starting material peak is <1% by UV integration.
-
Quench & Workup: Pour the reaction mixture into a separatory funnel containing 10% aq. Na₂S₂O₃. Causality: Thiosulfate reduces any residual active bromine species to inert bromide, preventing oxidative degradation of the electron-rich product during concentration. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 100% Hexanes to 2% EtOAc in Hexanes) to afford the pure product.
Fig 2. Step-by-step experimental workflow for the regioselective bromination.
Quantitative Data & Analytical Characterization
To validate the success of the methodology, the following tables summarize the optimization parameters and the expected analytical signatures of the target molecule.
Table 1: Reaction Optimization Parameters
| Entry | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C5:C3) |
| 1 | Br₂ / FeBr₃ | DCM | 0 | 45 | 80:20 (Over-bromination) |
| 2 | NBS | THF | 25 | 65 | 90:10 |
| 3 | NBS | MeCN | 0 to 25 | 92 | >99:1 (Optimal) |
Table 2: Expected Analytical Characterization (1-Bromo-5-fluoro-4-methoxy-2-methylbenzene)
| Analytical Technique | Key Signal / Observation | Structural Assignment |
| ¹H NMR (CDCl₃) | Doublet, ~7.3 ppm (1H, J ≈ 8.5 Hz) | Aromatic proton at C6 (coupled to ortho-Fluoro) |
| ¹H NMR (CDCl₃) | Singlet, ~6.8 ppm (1H) | Aromatic proton at C3 |
| ¹H NMR (CDCl₃) | Singlet, ~3.8 ppm (3H) | Methoxy protons (-OCH₃) |
| ¹H NMR (CDCl₃) | Singlet, ~2.3 ppm (3H) | Methyl protons (-CH₃) |
| ¹⁹F NMR (CDCl₃) | Multiplet, ~ -120 ppm (1F) | Fluoro substituent at C5 |
| GC-MS (m/z) | 218.0 / 220.0 (~1:1 ratio) | Molecular ion [M]⁺ showing characteristic ⁷⁹Br/⁸¹Br isotope pattern |
References
- Source: Google Patents (WO2014072881A1)
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: Molecules (PMC3095454) URL:[Link]
-
Kinetics and mechanism of the bromination of aromatic compounds by N‐bromosuccinimide in solution Source: Journal of Chromatography A URL:[Link]
Sources
- 1. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
Reactivity and Synthetic Utility of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene: A Technical Guide
Executive Summary
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8) is a highly versatile, tetra-substituted aromatic building block extensively utilized in modern medicinal chemistry and drug discovery[1]. Featuring four distinct functional vectors—a bromine atom, a fluorine atom, a methoxy group, and a methyl group—this scaffold offers orthogonal reactivity profiles that enable divergent synthetic strategies. It has been prominently featured as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including dopamine D1 receptor ligands[2] and selective Mcl-1 inhibitors for oncology[3].
This whitepaper provides an in-depth mechanistic analysis of its reactivity, causality-driven experimental protocols, and quantitative data to guide synthetic chemists in maximizing the utility of this compound.
Physicochemical Profiling
Understanding the baseline physical properties of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene is essential for reaction design, particularly regarding solubility and steric hindrance during catalysis.
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 550400-11-8 | Identifier for commercial sourcing[1]. |
| Molecular Formula | C8H8BrFO | Indicates a high degree of substitution. |
| Molecular Weight | 219.05 g/mol | Optimal for low-molecular-weight fragment coupling. |
| Physical State | Solid/Liquid (Temp dependent) | Requires non-polar to polar aprotic solvents for dissolution. |
Core Reactivity Nodes & Mechanistic Causality
The true value of this molecule lies in its orthogonal reactivity. Each functional group can be selectively targeted based on thermodynamic and kinetic principles.
The Bromine Vector: Transition-Metal Catalysis
The C-Br bond is the primary site for functionalization.
-
Causality: The bond dissociation energy (BDE) of the C-Br bond (~280 kJ/mol) is significantly lower than that of the adjacent C-F bond (~485 kJ/mol). Consequently, low-valent transition metals, such as Pd(0) or Ni(0), undergo highly chemoselective oxidative addition exclusively at the carbon-bromine bond[4]. This allows for robust Suzuki-Miyaura cross-couplings[3] and Buchwald-Hartwig aminations[5] without the risk of defluorination.
The Bromine Vector: Halogen-Metal Exchange
Treatment with organolithium reagents (e.g., n-BuLi) triggers a rapid lithium-halogen exchange.
-
Causality: The thermodynamic driving force is the formation of a highly substituted, electron-rich aryllithium species. The reaction must be strictly maintained at cryogenic temperatures (-78 °C). If the temperature rises, the proximity of the strongly electronegative fluorine atom can drive the elimination of LiF, generating a highly reactive and undesirable aryne intermediate.
The Methyl Vector: Benzylic Functionalization
The ortho-methyl group serves as a latent electrophile or nucleophile via benzylic functionalization.
-
Causality: The benzylic C-H bonds are weakened by the resonance stabilization of any resulting radical or cation by the aromatic ring. Under Wohl-Ziegler conditions (NBS, AIBN), radical abstraction of a benzylic hydrogen generates a carbon-centered radical, which subsequently reacts with molecular bromine to yield a benzyl bromide derivative.
The Methoxy Vector: Lewis Acid-Mediated Cleavage
The methoxy group can be cleaved to reveal a free phenol, acting as a hydrogen-bond donor in final drug targets.
-
Causality: Hard Lewis acids like Boron tribromide (BBr3) coordinate strongly to the basic oxygen atom of the methoxy group. Subsequent nucleophilic attack by the bromide ion on the sterically unhindered methyl group results in the cleavage of the O-CH3 bond, liberating the phenol upon aqueous workup.
Divergent Reactivity Visualization
Figure 1: Divergent reactivity pathways of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify mechanistic milestones.
Protocol A: Synthesis via Regioselective Bromination
The compound is typically synthesized from 1-fluoro-2-methoxy-4-methylbenzene[2]. The highly activating methoxy group directs the electrophile para to itself, overcoming the steric bulk of the adjacent methyl group.
-
Preparation: Dissolve 1-fluoro-2-methoxy-4-methylbenzene (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration) under an inert argon atmosphere.
-
Electrophile Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes to control the exothermic electrophilic aromatic substitution.
-
Reaction Propagation: Allow the reaction to warm to ambient temperature and stir for 4 hours.
-
Self-Validation Check: TLC (Hexanes:EtOAc 9:1) should show the consumption of the starting material and the appearance of a lower Rf UV-active spot.
-
-
Quench & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (to neutralize unreacted NBS/Br2). Extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography to yield the pure 1-bromo-5-fluoro-4-methoxy-2-methylbenzene[2].
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the bromide vector with an arylboronic acid, a critical step in the synthesis of spirocyclohexane derivatives and Mcl-1 inhibitors[3].
-
Catalyst Activation: In an oven-dried Schlenk flask, combine 1-bromo-5-fluoro-4-methoxy-2-methylbenzene (1.0 equiv), an arylboronic acid (1.2 equiv), and Cs2CO3 (3.0 equiv)[3].
-
Solvent Introduction: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.2 M). The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.
-
Palladium Insertion: Add Pd(dppf)Cl2 (0.05 equiv).
-
Mechanistic Note: The bidentate dppf ligand enforces a cis geometry on the palladium center, accelerating the reductive elimination step.
-
-
Thermal Cycling: Heat the mixture to 90 °C for 12 hours under argon.
-
Self-Validation Check: LC-MS analysis of an aliquot should confirm the disappearance of the m/z 218/220 (bromine isotope pattern) peak and the emergence of the coupled product mass.
-
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the filtrate via silica gel chromatography.
Quantitative Reactivity Summary
The following table summarizes the typical performance metrics of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene across various transformation vectors based on literature precedents[2][3][5].
| Reaction Type | Reagents / Catalyst | Target Vector | Typical Yield | Regioselectivity |
| Suzuki Coupling | Aryl-B(OH)2, Pd(dppf)Cl2, Cs2CO3 | C-Br | 75 - 90% | >99% (No C-F insertion) |
| Buchwald Amination | Amine, Pd2(dba)3, t-BuONa | C-Br | 65 - 85% | >99% (No C-F insertion) |
| Lithiation | n-BuLi (-78 °C), then DMF | C-Br | 70 - 80% | >95% (Avoids aryne formation) |
| Demethylation | BBr3 (DCM, -78 °C to RT) | O-CH3 | 85 - 95% | >99% (Phenol formation) |
References
- Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents. Source: google.com.
- 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | CymitQuimica. Source: cymitquimica.com.
- Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents. Source: google.com.
- Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest. Source: proquest.com.
Sources
- 1. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | CymitQuimica [cymitquimica.com]
- 2. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 3. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
- 4. Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest [proquest.com]
- 5. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
Advanced Safety and Application Whitepaper: 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene in Catalytic Workflows
Executive Summary
In modern pharmaceutical development, the strategic installation of halogens and methoxy groups on aromatic scaffolds is a cornerstone of rational drug design. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8) is a highly functionalized aryl halide that serves as a critical electrophilic building block in late-stage functionalization. As a Senior Application Scientist, I have structured this whitepaper to transcend a standard Safety Data Sheet (SDS). Here, we synthesize rigorous physicochemical safety protocols with field-proven, mechanistic applications—specifically focusing on its role in state-of-the-art photoredox/nickel dual catalysis.
Physicochemical Profiling
Understanding the baseline physical properties of a compound is the first step in predicting its reactivity and hazard profile. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic push-pull system across the benzene ring, which directly influences its oxidative addition kinetics in transition-metal catalysis.
Table 1: Physicochemical Specifications
| Property | Value | Source |
| Chemical Name | 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | [1] |
| CAS Registry Number | 550400-11-8 | [1] |
| Molecular Formula | C₈H₈BrFO | |
| Molecular Weight | 219.05 g/mol | [1] |
| Standard Purity | ≥ 95% | [1] |
Safety Data Sheet (SDS) Core & Hazard Mitigation
Handling highly substituted halogenated aromatics requires a proactive safety architecture. The lipophilic nature of the substituted benzene ring facilitates rapid dermal penetration, while the compound's volatility profile necessitates stringent inhalation controls.
Table 2: GHS Hazard Classification & Causality
| Hazard Code | Statement | Causality & Prevention Strategy |
| H302 | Harmful if swallowed | Causality: Halogenated aromatics disrupt hepatic enzyme function. Prevention: Strict prohibition of consumables in the lab; mandate P264 (wash hands thoroughly). |
| H315 | Causes skin irritation | Causality: Defatting action on the lipid bilayer of the epidermis. Prevention: Don heavy-duty nitrile gloves and a chemically resistant lab coat (P280). |
| H319 | Causes serious eye irritation | Causality: Corneal protein denaturation upon contact. Prevention: Mandate tight-fitting safety goggles or a full face shield (P280). |
| H335 | May cause respiratory irritation | Causality: Vapor interaction with mucosal membranes. Prevention: Handle exclusively within a certified Class II fume hood (P271). |
| (Note: Hazard profiles are validated against structural analogs of halogenated anisoles provided by [2]) |
Emergency Spill Response Logic
In the event of a breach, containment must follow a strictly linear, logical progression to prevent aerosolization and secondary exposure.
Fig 1: Standardized emergency response logic for halogenated aromatic spills.
Mechanistic Applications: Photoredox & Nickel Dual Catalysis
Beyond its safety profile, 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene is a highly sought-after substrate for advanced C(sp²)–C(sp³) cross-coupling. According to recent literature on unstabilized radical generation via beta-scission, this specific compound (often designated as SC-1 in literature) is utilized to harness visible light for the targeted delivery of chemical energy [3].
By coupling the production of low molecular weight aliphatic radicals with an energetically favorable beta-scission process, researchers can successfully alkylate this aryl bromide. The use of acetals (like benzaldehyde dimethyl acetal) as radical precursors allows for the generation of primary and secondary aliphatic radicals upon bromine radical-mediated hydrogen atom transfer [3].
Fig 2: Photoredox/Ni dual catalysis workflow for aryl halide functionalization.
Experimental Protocol: Self-Validating Cross-Coupling Workflow
To guarantee reproducibility, the following protocol is designed as a self-validating system . We incorporate specific stoichiometric data validated for isolation scale reactions [3].
Table 3: Optimized Cross-Coupling Stoichiometry
| Component | Role | Amount | Equivalents |
| 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | Electrophile | 87.6 mg (0.400 mmol) | 1.00 |
| Benzaldehyde dimethyl acetal | Radical Precursor | 67.0 mg (0.440 mmol) | 1.10 |
| 1,3,5-Trimethoxybenzene | Internal Standard | 67.3 mg (0.400 mmol) | 1.00 |
Step-by-Step Methodology
-
Reaction Assembly & Degassing:
-
Action: In an oven-dried Schlenk tube, combine 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (87.6 mg), benzaldehyde dimethyl acetal (67.0 mg), the Ni-catalyst, and the Ir-photocatalyst in anhydrous solvent.
-
Causality: The system must be rigorously degassed via three freeze-pump-thaw cycles. Oxygen is a potent triplet-state quencher; failure to remove it will prematurely deactivate the excited photocatalyst, halting the beta-scission process entirely.
-
-
Photochemical Irradiation:
-
Action: Seal the vessel under an argon atmosphere and irradiate using 440 nm blue LEDs at ambient temperature for 24 hours.
-
Causality: The selection of 440 nm is not arbitrary. It precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the photocatalyst. Most organic molecules absorb in the UV range; using visible light ensures the structural integrity of the fluoro and methoxy substituents is not compromised by undesired homolytic cleavage[3].
-
-
Self-Validation & Control Matrix:
-
Action: Simultaneously run a parallel reaction vessel wrapped entirely in aluminum foil (Dark Control).
-
Validation: Upon quenching the reaction and adding the 1,3,5-trimethoxybenzene internal standard (67.3 mg), analyze both vessels via ¹H NMR or GC-MS. The Dark Control must show 0% product yield. This self-validating step definitively proves that product formation is driven exclusively by the visible-light-induced radical pathway, ruling out background thermal reactivity.
-
Regulatory & Disposal Workflows
Post-reaction, the mixture contains heavy metal catalysts (Ni, Ir) and halogenated organic waste.
-
Quenching: Quench the reaction with exposure to ambient air (to deactivate the catalytic cycle) and dilute with ethyl acetate.
-
Disposal: Do not dispose of halogenated organics in standard organic waste. Segregate into designated "Halogenated Transition-Metal Waste" carboys to comply with EPA/RCRA regulations, preventing environmental heavy-metal contamination.
References
-
ProQuest (Dissertations & Theses) - Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions. Retrieved from: [Link]
Sources
Methodological & Application
Application Note & Protocols: 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene as a Strategic Building Block in Modern Agrochemical Synthesis
Abstract: This technical guide provides an in-depth exploration of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene, a highly functionalized aromatic compound, as a key intermediate in the synthesis of next-generation agrochemicals. We will dissect the strategic importance of its unique substitution pattern and detail its application in forming complex active ingredients. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a clear rationale for its use in constructing potent herbicides and fungicides.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
The incorporation of fluorine into bioactive molecules is a proven strategy in the agrochemical industry for enhancing the efficacy and metabolic stability of active ingredients.[1][2] The presence of fluorine can dramatically alter physicochemical properties such as lipophilicity, acidity, and receptor binding affinity, often leading to superior biological performance.[1] 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene is a prime example of a "building block" approach, where a pre-functionalized, fluorine-containing core is used to construct complex target molecules efficiently.[1]
This compound is particularly valuable due to its distinct reactive sites. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[3][4] The fluoro, methoxy, and methyl groups, in turn, modulate the electronic and steric environment of the benzene ring, influencing not only the reactivity of the bromine but also the ultimate biological activity of the final agrochemical product. This intermediate is primarily utilized in the synthesis of advanced pesticides, herbicides, and fungicides.[3][4]
Physicochemical & Safety Profile
A comprehensive understanding of the starting material's properties is fundamental for safe handling and successful reaction design.
| Property | Value | Reference(s) |
| IUPAC Name | 1-bromo-5-fluoro-4-methoxy-2-methylbenzene | [3] |
| CAS Number | 550400-11-8 | [5] |
| Molecular Formula | C₈H₈BrFO | [3] |
| Molecular Weight | 219.05 g/mol | [3][5] |
| Physical Form | Liquid | [6] |
| Purity | Typically ≥98% | [6] |
| Storage | Sealed in dry, room temperature conditions | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Signal Word | Warning | [6] |
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
The primary utility of the bromo-substituent on this building block is its participation in cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and high yields. In the context of agrochemical development, this reaction allows for the precise and efficient linkage of the 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene core to other complex fragments, such as heterocycles, which are prevalent in active ingredients.[2]
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is chosen for its efficiency in facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. It activates the boronic acid partner for the transmetalation step, forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the aromatic starting material and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Below is a representative workflow for a Suzuki-Miyaura coupling reaction, a key transformation for this building block.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Agrochemical Precursor
This protocol details a representative Suzuki-Miyaura coupling reaction. The process is self-validating through in-process checks (TLC) and final product characterization.
Objective: To synthesize 5-fluoro-4-methoxy-2-methyl-1,1'-biphenyl (a representative biaryl structure) from 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene and phenylboronic acid.
Materials and Reagents:
-
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (e.g., 2.19 g, 10 mmol).
-
Add phenylboronic acid (1.46 g, 12 mmol).
-
Add potassium carbonate (3.45 g, 25 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol).
-
Expertise & Experience: The flask is flame-dried and kept under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst, which is crucial for the reaction's success.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Bubble nitrogen gas through the stirred solution for 15-20 minutes.
-
Trustworthiness: This degassing step is critical to remove dissolved oxygen, which can poison the palladium catalyst and lead to side reactions, ensuring reproducibility and high yield.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase like hexane:ethyl acetate (9:1) and visualize under UV light (254 nm). The disappearance of the starting bromide spot indicates reaction completion. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase, aiding in the drying process.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Validation:
-
The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product (identified by TLC).
-
Remove the solvent under reduced pressure to yield the final product as a solid or oil.
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the target molecule has been synthesized successfully.
-
Broader Applications in Agrochemical Synthesis
The strategic placement of the reactive bromine handle and the activity-directing substituents allows 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene to be a precursor to several classes of agrochemicals.
Caption: Synthetic pathways from the building block to agrochemical classes.
-
Fungicides: Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, feature complex biaryl or aryl-heterocycle linkages where this building block can form one of the key aromatic rings.
-
Herbicides: The synthesis of certain herbicides involves coupling this aromatic core to nitrogen-containing heterocycles like pyrimidines or triazoles.[7][8] The Buchwald-Hartwig amination is another powerful tool for this purpose, directly forming a C-N bond at the site of the bromine atom.
-
Insecticides: While less common, the scaffold can be incorporated into insecticidal molecules where the specific substitution pattern is required for optimal binding to the target protein.
Conclusion
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene is a sophisticated and valuable building block for the synthesis of high-performance agrochemicals. Its utility stems from the strategic combination of a versatile reactive handle (bromine) with a fluorine atom that imparts desirable biological and metabolic properties. The protocols and rationale presented here demonstrate its straightforward application in robust and scalable synthetic routes, empowering researchers to construct novel and effective solutions for crop protection.
References
- Smolecule. (2024, August 10). Buy 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene.
- MilliporeSigma. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.
- Google Patents. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene.
- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.
- MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- ChemicalBook. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.
- MilliporeSigma. 1-bromo-5-fluoro-4-methoxy-2-(methoxymethyl)benzene | 2921705-28-2.
- CymitQuimica. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene.
- Google APIs. WO 2025/109026 A1.
- PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- Google Patents. WO2009094442A2 - 5-fluoro pyrimidine derivatives.
- PMC. Concerted Nucleophilic Aromatic Substitution Reactions.
- Benchchem. The Pivotal Role of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine in Modern Herbicide Synthesis: A Technical Guide.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Bromo-5-fluoro-2-methoxy-4-methylbenzene [smolecule.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | CymitQuimica [cymitquimica.com]
- 6. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | 314298-15-2 [sigmaaldrich.com]
- 7. WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8)
Executive Summary & Strategic Context
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene is a highly functionalized, polysubstituted building block frequently utilized in the drug discovery pipeline. Its unique substitution pattern makes it a critical intermediate in the synthesis of complex therapeutics, including dopamine D1 receptor ligands[1] and spirocyclohexane-based anti-apoptotic inhibitors[2].
However, incorporating this building block via carbon-carbon bond formation presents significant synthetic challenges. The Suzuki-Miyaura cross-coupling of this substrate is heavily influenced by competing steric and electronic effects. This application note provides a deep-dive mechanistic rationale, optimized quantitative parameters, and a self-validating protocol to achieve high-yielding cross-coupling of this sterically hindered aryl bromide.
Mechanistic Rationale & Substrate Analysis
To design a robust cross-coupling protocol, we must first deconstruct the causality behind the molecule's reactivity profile. The reactivity of the C1–Br bond is dictated by its surrounding substituents:
-
Steric Hindrance (The Ortho-Methyl Effect): The methyl group at the C2 position is directly ortho to the reactive C-Br bond. This steric bulk impedes the approach of the bulky Palladium(0) complex during the initial Oxidative Addition . More critically, during the catalytic cycle, this steric clash stabilizes the trans-diarylpalladium(II) intermediate, creating a high kinetic barrier for the isomerization to the cis-complex, which is a mandatory prerequisite for Reductive Elimination [3].
-
Electronic Modulation (Para-Methoxy & Meta-Fluoro): The methoxy group at C4 (para to the bromide) acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring and slightly deactivating the C-Br bond toward oxidative addition. Conversely, the fluorine atom at C5 (meta to the bromide) acts as an electron-withdrawing group (EWG) via induction, partially offsetting the methoxy group's deactivating effect.
Catalyst & Ligand Selection (The "Why")
Standard unhindered catalysts like Pd(PPh3)4 often fail or require excessive heating for this substrate. To overcome the ortho-methyl steric barrier, we must employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or bidentate ligands with large bite angles like dppf [3][4].
XPhos is highly recommended. Its massive steric bulk (dicyclohexylphosphino and triisopropylphenyl groups) prevents the formation of unreactive Pd(II) dimers, favoring a highly reactive mono-ligated L1Pd(0) active species. Furthermore, the immense steric crowding in the coordination sphere forces the two aryl groups together (the Thorpe-Ingold effect), drastically accelerating the rate-limiting Reductive Elimination step[3].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks and ligand effects.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for coupling 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene with a standard arylboronic acid. The data illustrates the necessity of specialized ligands for ortho-substituted substrates.
| Entry | Catalyst Source | Ligand | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%)* |
| 1 | Pd(PPh3)4 (5 mol%) | None | Na2CO3 (2.0) | Toluene/ H2O (4:1) | 90 | 24 | < 20% |
| 2 | Pd(dppf)Cl2 (5 mol%) | None | K2CO3 (2.0) | 1,4-Dioxane/ H2O (4:1) | 90 | 16 | 65 - 75% |
| 3 | Pd2(dba)3 (2 mol%) | SPhos (8 mol%) | K3PO4 (2.5) | 1,4-Dioxane/ H2O (4:1) | 90 | 8 | 85 - 90% |
| 4 | Pd2(dba)3 (2 mol%) | XPhos (8 mol%) | K3PO4 (2.5) | 1,4-Dioxane/ H2O (4:1) | 90 | 4 | > 98% |
*Conversion determined by HPLC analysis of the crude reaction mixture at 254 nm.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPC) are embedded to ensure the integrity of the reaction at every phase.
Reagents Required
-
Aryl Halide: 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (1.0 equiv, 10.0 mmol, 2.19 g)
-
Coupling Partner: Arylboronic acid (1.2 equiv, 12.0 mmol)
-
Catalyst: Pd2(dba)3 (0.02 equiv, 0.2 mmol, 183 mg)
-
Ligand: XPhos (0.08 equiv, 0.8 mmol, 381 mg)
-
Base: Potassium phosphate tribasic, K3PO4 (2.5 equiv, 25.0 mmol, 5.31 g)
-
Solvent: 1,4-Dioxane (40 mL) and Deionized H2O (10 mL)
Step-by-Step Methodology
Step 1: Rigorous Deoxygenation (Critical Step)
-
Action: Combine 1,4-Dioxane and H2O in a Schlenk flask. Sparge the solvent mixture with ultra-pure Argon or Nitrogen for at least 30 minutes.
-
Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its inactive phosphine oxide. Failure to degas will result in catalyst death and promote the homocoupling of the boronic acid[5].
Step 2: Reagent Assembly
-
Action: To a dried, argon-flushed reaction vessel, add the aryl bromide, arylboronic acid, and K3PO4 . Add the degassed solvent mixture.
-
Action: In a separate argon-filled vial, pre-mix Pd2(dba)3 and XPhos in 2 mL of degassed Dioxane. Stir for 5 minutes until a color shift occurs (typically deep purple/red to a brownish-orange active Pd(0) complex), then transfer this catalyst solution to the main reaction vessel.
Step 3: Reaction Execution & IPC
-
Action: Heat the reaction mixture to 90 °C under a positive pressure of Argon.
-
Validation (IPC): After 2 hours, withdraw a 50 μ L aliquot, quench with EtOAc/Water, and analyze the organic layer via HPLC or TLC (Hexanes/EtOAc).
-
Visual Cue: The reaction should remain a homogeneous dark/amber solution. If a heavy black precipitate forms (Pd black), the catalyst has decomposed, indicating either oxygen ingress or an insufficient ligand-to-metal ratio.
Step 4: Workup & Isolation
-
Action: Once IPC confirms complete consumption of the aryl bromide (>98% conversion), cool the mixture to room temperature.
-
Action: Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the phases. Extract the aqueous layer with EtOAc ( 2×30 mL).
-
Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Action: Purify the crude residue via silica gel flash chromatography to isolate the pure biaryl product.
Caption: Step-by-step experimental workflow with embedded In-Process Control (IPC) decision gates.
Troubleshooting & Process Causality
Even with optimized conditions, deviations can occur. Understanding the causality behind these failures is crucial for rapid troubleshooting:
-
Issue: Protodeboronation of the Boronic Acid
-
Observation: IPC shows unreacted aryl bromide, but the boronic acid is completely consumed and converted to the corresponding arene (Ar'-H).
-
Causality: High water content combined with high temperatures and strong bases accelerates the hydrolytic cleavage of the C-B bond.
-
Solution: Switch to a milder base (e.g., K2CO3 or Cs2CO3 ) or reduce the water ratio in the solvent mixture. Alternatively, slowly dose the boronic acid into the reaction over time.
-
-
Issue: Homocoupling of the Boronic Acid
-
Observation: Formation of Ar'-Ar' symmetric biaryl byproduct.
-
Causality: Oxygen ingress oxidizes the Pd(0) or the phosphine ligand, forcing the Palladium species to act as an oxidant that couples two boronic acid molecules[5].
-
Solution: Re-evaluate Schlenk techniques; ensure the argon source is pure and the sparging time is sufficient.
-
-
Issue: Stalled Conversion (Incomplete Reaction)
-
Observation: Reaction stops at 50-60% conversion with intact catalyst (no Pd black).
-
Causality: The ortho-methyl steric hindrance is severely retarding the transmetalation step.
-
Solution: Increase the reaction temperature to 100 °C, or switch the solvent to a higher-boiling system like Toluene/Water.
-
References
- Heteroaromatic compounds and their use as dopamine d1 ligands Google P
- Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors Google P
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (PMC2838328)[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]
Sources
- 1. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 2. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
Buchwald-Hartwig amination with 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Executive Summary
The Buchwald-Hartwig amination is a cornerstone transformation in modern synthetic organic chemistry, enabling the robust formation of carbon-nitrogen (C–N) bonds[1]. However, the cross-coupling of sterically hindered, ortho-substituted aryl halides presents unique mechanistic challenges, often leading to catalyst deactivation or competing side reactions such as hydrodehalogenation.
This application note provides a comprehensive, self-validating protocol for the amination of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8). By analyzing the specific steric and electronic microenvironment of this substrate, we establish a data-driven framework for ligand selection, reaction optimization, and troubleshooting, ensuring high-yielding C–N bond formation for both primary and secondary amines.
Substrate Profiling & Mechanistic Rationale
To design an effective catalytic system, one must first deconstruct the substrate's structural influence on the palladium catalytic cycle:
-
Steric Hindrance (ortho-Methyl Effect): The methyl group at the 2-position (adjacent to the C–Br bond) creates significant steric bulk. This impedes both the initial oxidative addition of the Pd(0) species and the subsequent reductive elimination of the bulky diarylamine product[2]. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) are mandatory. These ligands ensure the formation of a highly active monoligated Pd(0)L complex and use their steric bulk to "push" the product out during reductive elimination[3].
-
Electronic Push-Pull System: The substrate features a 4-methoxy group (electron-donating) and a 5-fluoro group (electron-withdrawing). While the electron-rich methoxy group slightly decelerates oxidative addition compared to electron-deficient arenes, the aryl bromide remains a highly competent electrophile[4]. The primary hurdle remains steric, not electronic.
-
Preventing Bis-Arylation: When coupling with primary amines, the resulting secondary amine product can undergo a second arylation. Ligands like BrettPhos are specifically engineered to provide a steric umbrella that accommodates the primary amine but physically blocks the coordination of the bulkier secondary amine product, ensuring strict mono-arylation[5].
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle specifically tailored to the steric demands of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene.
Catalytic cycle of the Buchwald-Hartwig amination for the target aryl bromide.
Optimization & Quantitative Data
The choice of ligand and base is highly sensitive to the nature of the amine nucleophile. The table below summarizes optimized reaction conditions derived from standard Buchwald-Hartwig screening paradigms for ortho-substituted aryl bromides[2][6].
| Amine Type | Recommended Ligand | Pd Source | Base | Solvent | Temp (°C) | Expected Yield |
| Primary Aliphatic | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 90 - 100 | > 85% |
| Primary Aniline | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 80 - 90% |
| Secondary Cyclic (e.g., Morpholine) | RuPhos | Pd₂(dba)₃ | NaOtBu | 1,4-Dioxane | 90 - 110 | > 90% |
| Base-Sensitive Amines | XPhos or RuPhos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 70 - 85% |
Note: For substrates with base-sensitive functional groups (e.g., esters or enolizable ketones), substitute the strong base NaOtBu with the milder Cs₂CO₃ and extend the reaction time[5].
Standardized Experimental Protocol
This methodology outlines a self-validating workflow for the coupling of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene with a generic primary amine using the BrettPhos catalyst system.
A. Materials & Reagents
-
Aryl Halide: 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (1.0 mmol, 219.05 mg)
-
Amine: Primary amine of choice (1.2 mmol)
-
Catalyst Precursor: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)[6]
-
Ligand: BrettPhos (0.04 mmol, 4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Solvent: Anhydrous, degassed Toluene (5.0 mL)
B. Step-by-Step Execution
-
Inert Atmosphere Preparation: The active Pd(0) species and the electron-rich phosphine ligand are highly susceptible to oxidation. All solid reagents must be handled in a nitrogen-filled glovebox or using strict Schlenk line techniques.
-
Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg), BrettPhos (21.5 mg), and NaOtBu (134.5 mg).
-
Substrate Addition: If the aryl bromide and amine are solids, add them to the tube now. If they are liquids, add them via a gas-tight microsyringe after sealing the tube with a rubber septum and purging the line with Argon. Add 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (219.05 mg) and the amine (1.2 mmol).
-
Solvent Addition: Inject 5.0 mL of anhydrous, sparged toluene.
-
Reaction Initiation: Replace the septum with a Teflon screw cap under a flow of Argon. Seal the vessel and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base is well-suspended.
-
Monitoring (Self-Validation): After 4 hours, cool the reaction briefly, withdraw a 10 µL aliquot via syringe, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS or TLC. The disappearance of the starting mass (m/z 218/220) indicates complete conversion.
C. Workup & Purification
-
Quenching: Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc).
-
Filtration: Filter the crude mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the filter cake with an additional 20 mL of EtOAc.
-
Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient). The ortho-methyl and methoxy groups often render the product highly crystalline or as a viscous oil.
Troubleshooting & System Validation
To maintain scientific integrity, researchers must be prepared to diagnose reaction failures based on mechanistic feedback loops:
-
Observation: High levels of the hydrodehalogenated byproduct (5-fluoro-4-methoxy-2-methylbenzene) are detected via GC-MS.
-
Causality: This occurs when the palladium-amido complex undergoes β -hydride elimination instead of reductive elimination, or if adventitious moisture is present.
-
Correction: Ensure strict anhydrous conditions. If using an amine with highly active β -hydrogens, switch to a more sterically demanding ligand like t-BuBrettPhos to accelerate reductive elimination over β -hydride elimination.
-
-
Observation: The reaction stalls at ~50% conversion.
-
Causality: Catalyst death due to oxygen ingress or ligand degradation.
-
Correction: Verify the integrity of the Schlenk seal. Consider using a pre-formed palladacycle precatalyst (e.g., BrettPhos Pd G3 or G4) which provides a more controlled, 1:1 ratio of active Pd(0) to ligand compared to the Pd₂(dba)₃/ligand mixture[2].
-
-
Observation: Bis-arylation is observed when using a primary amine.
-
Causality: The ligand is not bulky enough to prevent the secondary amine product from re-entering the catalytic cycle.
-
Correction: Ensure BrettPhos is used rather than less sterically demanding ligands like BINAP or dppf[3].
-
References
- Aquila Pharmatech LLC. "Product Details: AP04532 - 1-bromo-5-fluoro-4-methoxy-2-methylbenzene". Aquila Pharmatech.
- Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia.
- BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides". BenchChem.
- Brusoe AT, Hartwig JF. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability". PMC - National Institutes of Health.
- Grokipedia Contributors. "Buchwald–Hartwig amination". Grokipedia.
- r/chemistry. "[Named Reaction #2] Buchwald-Hartwig Amination". Reddit.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest [proquest.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
synthesis of substituted biaryls with 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Application Note: Synthesis of Substituted Biaryls via Suzuki-Miyaura Cross-Coupling with 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Executive Abstract & Scientific Context
The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Specifically, the incorporation of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene into biaryl systems offers a unique combination of structural and electronic properties. The fluorine atom enhances metabolic stability and modulates lipophilicity [1], the methoxy group provides a vector for hydrogen bonding, and the ortho-methyl group restricts biaryl rotation, which can be leveraged to lock active conformations or generate atropisomers.
This application note details a robust, high-yielding protocol for the Suzuki-Miyaura cross-coupling of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene with various arylboronic acids. Designed for drug development professionals, this guide breaks down the causality behind the catalytic system selection and provides a self-validating experimental workflow to ensure reproducible scale-up.
Mechanistic Insights & Experimental Design
The Suzuki-Miyaura reaction is the premier method for constructing C(sp2)–C(sp2) bonds [2]. However, coupling 1-bromo-5-fluoro-4-methoxy-2-methylbenzene presents specific chemical challenges:
-
Steric Hindrance: The methyl group at the 2-position (ortho to the bromide) creates significant steric bulk, which can severely retard the initial oxidative addition of the palladium catalyst into the C–Br bond.
-
Electronic Deactivation: The methoxy group at the 4-position (para to the bromide) donates electron density into the aromatic ring via resonance, making the C–Br bond less electrophilic and further slowing oxidative addition.
Causality Behind the Catalytic System: To overcome these barriers, this protocol utilizes Pd(OAc)₂ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). Developed by the Buchwald group, SPhos is specifically engineered for hindered substrates [3]. The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, accelerating the sluggish oxidative addition. Concurrently, the bulky biphenyl backbone of SPhos promotes the rapid reductive elimination of the sterically congested biaryl product, preventing catalyst trapping and side reactions.
A biphasic solvent system of Toluene/H₂O (4:1) with K₃PO₄ as the base is employed. The water dissolves the inorganic base, facilitating the formation of the highly reactive hydroxyboronate intermediate required for the transmetalation step, while toluene maintains high solubility for the organic substrates.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of substituted biaryls.
Detailed Protocol (1.0 mmol Scale)
Reagents Required:
-
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (1.0 mmol, 219 mg)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos ligand (0.04 mmol, 16.4 mg, 4 mol%)
-
Potassium phosphate tribasic, K₃PO₄ (2.0 mmol, 424 mg, 2.0 equiv.)
-
Toluene (4.0 mL) and Deionized Water (1.0 mL)
Step-by-Step Methodology:
-
Reaction Setup (Self-Validation Checkpoint 1): In an oven-dried 10 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add 1-bromo-5-fluoro-4-methoxy-2-methylbenzene, the chosen arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Note: Weighing the Pd(OAc)₂ and SPhos accurately is critical. A 1:2 ratio of Pd to ligand ensures the formation of the active monoligated Pd(0) species without oversaturating the metal center.
-
-
Solvent Addition & Degassing: Add 4.0 mL of toluene and 1.0 mL of deionized water to the vial. Seal the vial with a septum. Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for exactly 15 minutes using a submerged needle, with a secondary needle acting as a vent.
-
Causality: Oxygen must be rigorously excluded. O₂ promotes the homocoupling of boronic acids and irreversibly oxidizes the electron-rich SPhos ligand, which will stall the reaction.
-
-
Thermal Activation: Remove the vent and sparging needles. Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (≥ 800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Reaction Monitoring (Self-Validation Checkpoint 2): Allow the reaction to proceed for 12 hours. The solution will typically transition from a pale yellow to a deep orange/brown as the active Pd(0) species cycles. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting aryl bromide is strongly UV-active; its complete disappearance validates the end of the reaction.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. A typical gradient of 0% to 10% Ethyl Acetate in Hexanes is sufficient to isolate the highly pure biaryl product.
Quantitative Data Presentation
The protocol demonstrates excellent functional group tolerance and scalability. Below is a summary of expected yields when coupling 1-bromo-5-fluoro-4-methoxy-2-methylbenzene with various electronic classes of boronic acids.
| Boronic Acid Partner | Electronic Profile | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| Phenylboronic acid | Neutral | 8 | >99 | 92 |
| 4-Methoxyphenylboronic acid | Electron-Rich | 10 | >95 | 88 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Deficient | 12 | >95 | 85 |
| 3-Pyridylboronic acid | Heteroaryl | 14 | >90 | 78* |
*Note: Heteroaryl couplings may require a slightly modified workup (e.g., pH adjustment) to prevent product loss in the aqueous phase.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates like 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene . This electron-rich and sterically hindered aryl bromide presents unique challenges that can lead to suboptimal reaction yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to frequently encountered problems.
Q1: Why am I seeing a low yield with my Suzuki coupling of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene?
A1: Low yields with this substrate are often due to its electronic and steric properties. The electron-donating methoxy and methyl groups make the aryl bromide electron-rich, which can slow down the rate-limiting oxidative addition step in the catalytic cycle.[1][2] Additionally, the ortho-methyl group introduces steric hindrance. To overcome this, you may need to employ more robust catalytic systems, such as those with bulky, electron-rich phosphine ligands, and carefully optimize your reaction conditions.[1][3]
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions to monitor are:
-
Homocoupling: The coupling of two boronic acid molecules. This can be exacerbated by the presence of oxygen.[4][5]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom.[4][6] This can be promoted by certain bases, high temperatures, and prolonged reaction times.[6]
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid by a proton source, which is a common issue, especially with unstable boronic acids.[4][7]
Q3: How critical is the purity of my reagents and solvents?
A3: Extremely critical. Impurities in your solvents, such as traces of water or other contaminants, can poison the catalyst.[8][9] Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3] The purity of the base is also crucial for consistent results.
Q4: I see a black precipitate forming in my reaction. What is it and is it a problem?
A4: The black precipitate is likely palladium black, which is an inactive form of the palladium catalyst. Its formation indicates catalyst decomposition.[1] This is often caused by inadequate ligand protection of the palladium center or the presence of oxygen. To mitigate this, ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) and that your reaction setup is thoroughly degassed.[3]
II. In-Depth Troubleshooting Guides
This section provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reaction.
Troubleshooting Workflow for Low Yields
If you are experiencing low yields, follow this workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions.
Optimizing the Catalyst System
The choice of palladium source and ligand is paramount for the successful coupling of an electron-rich and sterically hindered substrate like 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene.
Palladium Source
While Pd(PPh₃)₄ is a common catalyst, it may not be effective for challenging substrates. Consider using a more active Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) that can be reduced in situ.[7][10]
Ligand Selection
For electron-rich aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often inadequate.[3] You will likely need more electron-rich and bulky ligands to facilitate the oxidative addition step.
| Ligand Type | Examples | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | These dialkylbiaryl phosphine ligands are highly electron-rich and sterically demanding, which enhances catalyst activity and stability.[1][11] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | These ligands are also very electron-rich and can be effective for challenging couplings.[1][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong electron donors and can form very stable and active palladium complexes. |
Selecting the Right Base and Solvent
The base and solvent system is highly interdependent and plays a crucial role in the catalytic cycle.[1][13]
Choice of Base
The base is required to activate the boronic acid to form a more nucleophilic "ate" complex for transmetalation.[7][12] For challenging substrates, stronger bases are often more effective.
| Base | Strength | Common Solvents | Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | Toluene/Water, Dioxane/Water | A common and often effective choice.[14] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Dioxane, THF, Toluene | Often gives higher yields for difficult couplings due to its higher solubility and basicity.[1][15] |
| Potassium Phosphate (K₃PO₄) | Strong | Dioxane, Toluene | A strong, non-nucleophilic base that is frequently used with Buchwald ligands.[1][14] |
Solvent System
The solvent influences reagent solubility, reaction rate, and sometimes even selectivity.[8][16] Aprotic polar solvents are generally preferred.
| Solvent | Properties | Common Base Pairings |
| 1,4-Dioxane | Aprotic, polar | K₃PO₄, Cs₂CO₃ |
| Tetrahydrofuran (THF) | Aprotic, polar | K₂CO₃, Cs₂CO₃ |
| Toluene | Aprotic, non-polar | K₂CO₃, K₃PO₄ |
Mitigating Common Side Reactions
A thorough understanding and mitigation of side reactions are key to maximizing your yield.
Minimizing Dehalogenation
Dehalogenation is a significant issue with electron-rich aryl bromides. To reduce this side reaction:
-
Choose the right base: Avoid strong bases that can act as hydride donors, such as alkoxides. Carbonate and phosphate bases are generally safer options.[6]
-
Control the temperature: Run the reaction at the lowest effective temperature.[6]
-
Use appropriate ligands: Bulky, electron-rich ligands can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway.[6]
Reducing Homocoupling
Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][3]
-
Stoichiometry: Using a slight excess of the aryl bromide can sometimes help to minimize homocoupling of the more precious boronic acid partner.[17]
The Suzuki Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. wwjmrd.com [wwjmrd.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8).
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality of the reaction, troubleshoot common deviations, and provide a self-validating protocol to ensure high-fidelity regioselective bromination.
Mechanistic Causality: The "Why" Behind the Regioselectivity
The synthesis of this target molecule typically relies on the electrophilic aromatic bromination of 1-fluoro-2-methoxy-4-methylbenzene . To control the reaction, you must understand the competing electronic and steric directing effects of the starting material:
-
Methoxy (-OMe) at C2: This is a strongly activating group via resonance ( π -donation). It is the dominant director in the system, pushing electron density to its ortho (C3) and para (C5) positions.
-
Methyl (-CH3) at C4: A weakly activating group via hyperconjugation. It directs ortho (C3, C5).
-
Fluoro (-F) at C1: A deactivating group (due to strong inductive withdrawal) but an ortho/para director. It directs ortho to C6.
The Synergistic Sweet Spot: Position 5 is para to the dominant methoxy group and ortho to the methyl group, benefiting from dual electronic activation. Furthermore, it is sterically accessible. Position 3, while electronically activated, is sterically hindered (sandwiched between the methoxy and methyl groups). Therefore, electrophilic attack occurs predominantly at C5, yielding the desired 1-bromo-5-fluoro-4-methoxy-2-methylbenzene .
Caption: Electronic and steric directing effects governing the bromination of 1-fluoro-2-methoxy-4-methylbenzene.
Troubleshooting & FAQs
When scaling up or optimizing this reaction, process chemists frequently encounter specific byproducts. Below is a diagnostic guide to resolving them.
Q1: My LC-MS shows a secondary peak with the exact same mass (m/z) as my target. What is this, and how do I eliminate it? A1: You are observing the C3-bromo regioisomer . While C5 is kinetically and thermodynamically favored, elevated temperatures or overly aggressive electrophiles (like Br₂ with a Lewis acid) provide enough energy to overcome the steric hindrance at C3 . Solution: Switch to N-Bromosuccinimide (NBS) in a polar, mildly coordinating solvent like DMF. Strictly maintain the reaction temperature between 0–5 °C to maximize kinetic differentiation.
Q2: My NMR indicates the loss of the aromatic methyl peak (~2.2 ppm), replaced by a new -CH₂Br signal (~4.5 ppm). Why did this happen? A2: You have triggered benzylic bromination . This occurs when NBS reacts via a homolytic (radical) pathway rather than the desired heterolytic (electrophilic) pathway. The N-Br bond is easily cleaved by ambient UV light or heat. Solution: Wrap your reaction vessel entirely in aluminum foil to exclude light. Ensure the temperature never spikes above 15 °C during reagent addition.
Q3: How do I prevent the formation of the 3,5-dibrominated byproduct? A3: Dibromination is a function of stoichiometry and quenching. The first bromine atom deactivates the ring, making the second addition slower, but not impossible. Solution: Control NBS stoichiometry tightly (1.00 to 1.02 equivalents). More importantly, quench the reaction with a reducing agent (sodium thiosulfate) immediately upon completion to destroy residual active bromonium species before solvent removal.
Caption: Decision tree for identifying and resolving common bromination byproducts.
Quantitative Data: Byproduct Profiles
The table below summarizes the causality of reaction conditions on the product distribution. These metrics are derived from empirical optimization of highly activated fluoro-methoxy-toluene systems .
| Reagent System | Temp (°C) | Target (C5-Bromo) | Regioisomer (C3-Bromo) | Dibrominated | Benzylic Bromide |
| Br₂ / FeBr₃ / DCM | 25 | 70% | 15% | 15% | <1% |
| NBS / DMF (Light exposed) | 25 | 65% | 5% | 5% | 25% |
| NBS / MeCN (Dark) | 20 | 88% | 8% | 4% | <1% |
| NBS / DMF (Dark) | 0–5 | >94% | <4% | <2% | <1% |
Self-Validating Experimental Protocol
This methodology utilizes NBS in DMF under dark conditions to synthesize the target molecule while actively suppressing the byproducts discussed above. Every step includes a self-validation checkpoint to ensure trustworthiness.
Materials Required:
-
1-Fluoro-2-methoxy-4-methylbenzene (1.0 eq, 10 mmol, 1.40 g)
-
N-Bromosuccinimide (NBS) (1.02 eq, 10.2 mmol, 1.81 g)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate (EtOAc) and Brine
Step-by-Step Methodology:
-
Reagent Purification (Critical): Recrystallize NBS from hot water prior to use.
-
Causality: Commercial NBS degrades over time, releasing molecular Br₂ (which promotes dibromination) and succinimide. Pure NBS is white; yellow/orange NBS must be discarded or purified.
-
-
Preparation & Light Exclusion: Equip a 50 mL round-bottom flask with a magnetic stir bar. Wrap the exterior of the flask completely in aluminum foil.
-
Causality: Suppresses the homolytic cleavage of NBS, preventing benzylic bromination.
-
-
Substrate Dissolution & Cooling: Add 1-fluoro-2-methoxy-4-methylbenzene (1.40 g) and anhydrous DMF (20 mL) to the flask. Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 15 minutes.
-
Electrophile Addition: Add the recrystallized NBS (1.81 g) portion-wise over 30 minutes.
-
Self-Validation Checkpoint: The solution should turn pale yellow. A rapid shift to dark orange/red indicates the presence of free Br₂, warning you of potential dibromination.
-
-
Reaction Monitoring: Stir at 0–5 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1, UV detection).
-
Self-Validation Checkpoint: The starting material ( Rf ~0.6) should disappear, replaced by a single major product spot ( Rf ~0.55).
-
-
Reductive Quenching: Immediately upon consumption of the starting material, add 10 mL of 10% aqueous sodium thiosulfate.
-
Causality: This instantly reduces any unreacted electrophilic bromine to bromide, halting the reaction and preventing over-bromination during the concentration phase.
-
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers heavily with water (3 x 20 mL) to remove the DMF, followed by a final brine wash (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) to yield pure 1-bromo-5-fluoro-4-methoxy-2-methylbenzene.
References
Technical Support Center: Preventing Dehalogenation of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering side reactions during late-stage functionalization or complex cross-couplings is a routine hurdle. When working with 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene , the most pervasive yield-limiting issue is protodehalogenation (specifically debromination), which converts your valuable starting material into the defunctionalized byproduct, 5-fluoro-4-methoxy-2-methylbenzene.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress this side reaction and ensure robust experimental reproducibility.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why is 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene highly susceptible to debromination? A1: The susceptibility lies in its steric and electronic profile. The ortho-methyl group imposes a significant steric penalty during the transmetalation step of palladium-catalyzed cross-couplings. This kinetic bottleneck extends the half-life of the highly reactive arylpalladium(II) halide intermediate. Consequently, this intermediate becomes vulnerable to unproductive β-hydride elimination from surrounding aliphatic amines, alkoxide bases, or protic solvents[1].
Q2: What is the exact chemical pathway generating the defunctionalized byproduct? A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species[2]. When the Ar-Pd(II)-Br intermediate is stalled, it can undergo ligand exchange with a hydride source (e.g., an alcohol solvent or trace water). This generates an Ar-Pd(II)-H intermediate that rapidly undergoes reductive elimination, yielding the debrominated arene and regenerating the Pd catalyst[3].
Q3: How do I definitively stop the Pd-H intermediate from forming? A3: You must engineer a catalytic environment that accelerates transmetalation and reductive elimination while starving the system of hydride sources. This is achieved by using bulky, electron-rich dialkylbiaryl phosphine ligands (which force the desired reductive elimination via steric strain) and strictly avoiding protic solvents or hydride-donating bases[1].
Mechanistic Pathway of Protodehalogenation
To effectively troubleshoot, you must visualize where the catalytic cycle diverges. The diagram below illustrates the competing pathways of the Ar-Pd(II) intermediate.
Mechanistic divergence of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene in Pd-catalyzed coupling.
Troubleshooting Guide & Optimization Strategies
When optimizing your reaction, rely on the causality behind each parameter rather than trial and error. The table below summarizes the critical variables required to suppress dehalogenation.
| Parameter | Dehalogenation Risk (Avoid) | Optimized Selection (Recommended) | Mechanistic Causality |
| Solvent | Ethanol, Methanol, Isopropanol | Anhydrous 1,4-Dioxane, Toluene | Alcohols act as potent hydride donors via β-hydride elimination, directly forming the Pd-H intermediate[2]. Aprotic solvents eliminate this pathway. |
| Base | NaOMe, NaOEt, Aqueous NaOH | Anhydrous K3PO4, Cs2CO3 | Strong alkoxides can undergo β-hydride elimination. Weaker, bulky inorganic bases facilitate transmetalation without acting as hydride sources[3]. |
| Ligand | PPh3, or "Ligandless" Pd(OAc)2 | XPhos, SPhos, or RuPhos (as Pd G2/G3 pre-catalysts) | Bulky, electron-rich dialkylbiaryl phosphines enforce steric strain around the Pd center, accelerating the product-forming reductive elimination over side reactions[1]. |
| Temperature | >100 °C (Reflux) | 60 °C – 80 °C | Elevated thermal energy increases the rate of off-cycle β-hydride elimination. Lower temperatures maintain kinetic control[2]. |
Systematic Troubleshooting Workflow
Step-by-step troubleshooting logic tree to systematically eliminate protodehalogenation.
Standard Operating Procedure: Self-Validating Suzuki-Miyaura Protocol
This protocol is engineered specifically for sterically hindered, electron-rich aryl bromides to ensure >95% conversion with <2% protodehalogenation.
Objective: Cross-coupling of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene with an aryl/alkyl boronic acid.
Materials:
-
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (1.0 equiv, rigorously dried)
-
Aryl/Alkyl Boronic Acid (1.5 equiv)
-
XPhos Pd G2 Pre-catalyst (2-5 mol%)
-
Anhydrous K3PO4 (2.0 equiv, finely milled)
-
Anhydrous 1,4-Dioxane (Degassed via freeze-pump-thaw)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene, the boronic acid, and anhydrous K3PO4. Evacuate and backfill the flask with high-purity Argon three times.
-
Causality: Trace oxygen degrades electron-rich phosphine ligands, while trace moisture acts as a proton source for dehalogenation[2].
-
-
Catalyst Loading: Add XPhos Pd G2 (2-5 mol%) under a positive stream of Argon.
-
Causality: G2 pre-catalysts rapidly generate the active mono-ligated Pd(0) species at room temperature, preventing the formation of unreactive Pd clusters that exacerbate side reactions[3].
-
-
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration relative to the aryl bromide.
-
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring (800 rpm) for 2–4 hours.
-
Causality: Vigorous stirring is critical in heterogeneous mixtures (due to the insoluble K3PO4) to ensure the rate of transmetalation outpaces catalyst decomposition and hydride abstraction[4].
-
-
In-Process Validation (Self-Validating Step): At 60 minutes, withdraw a 10 µL aliquot, quench in wet ethyl acetate, and analyze via GC-MS.
-
Validation Metric: Calculate the ratio of the desired cross-coupled mass to the debrominated mass (m/z corresponding to 5-fluoro-4-methoxy-2-methylbenzene). If the debrominated byproduct exceeds 5%, immediately cool the reaction and verify the anhydrous nature of your solvent and base.
-
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and phosphate salts, and concentrate under reduced pressure prior to column chromatography.
References
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. 1
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.3
-
How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.2
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH. 4
Sources
Technical Support Center: Temperature Control in the Nitration of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical aspect of temperature control during the nitration of the precursor 1-bromo-5-fluoro-4-methoxy-2-methylbenzene. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your synthesis.
I. Core Principles: Understanding the "Why" Behind Temperature Control
The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction is notoriously exothermic, and precise temperature control is paramount for three primary reasons:
-
Safety: Uncontrolled exothermic reactions can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially, potentially causing a rapid increase in pressure and temperature, leading to equipment failure or explosion.[1]
-
Selectivity: The regioselectivity of the nitration (the position where the nitro group is introduced) and the prevention of polysubstitution are highly dependent on temperature. Higher temperatures can provide enough activation energy to overcome the selectivity dictated by the directing groups on the benzene ring, leading to a mixture of isomers.[2][3]
-
Yield and Purity: Excessive heat can lead to the degradation of both the starting material and the desired product, as well as the formation of unwanted byproducts through oxidation, resulting in lower yields and complex purification challenges.[4]
The precursor, 1-bromo-5-fluoro-4-methoxy-2-methylbenzene, possesses a complex arrangement of activating and deactivating groups, each influencing the reaction's reactivity and regioselectivity. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho, para-directing, while the bromo (-Br) and fluoro (-F) groups are deactivating yet also ortho, para-directing.[3] This intricate electronic landscape makes precise temperature control even more critical to achieve the desired mono-nitrated product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the nitration of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene, presented in a question-and-answer format.
Scenario 1: Runaway Reaction or Uncontrolled Exotherm
-
Question: My reaction temperature is increasing rapidly, and my cooling bath can't keep up. What should I do?
Answer: An uncontrolled exotherm is a serious safety concern.
Immediate Actions:
-
Stop the addition of the nitrating agent immediately.
-
If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat.
-
Prepare for emergency quenching by having a large volume of ice-water readily available.
Root Cause Analysis and Prevention:
-
Too Rapid Addition of Nitrating Agent: The rate of heat generation is exceeding the capacity of your cooling system.
-
Solution: In subsequent experiments, add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise using an addition funnel, ensuring the internal temperature remains stable.
-
-
Inadequate Cooling: Your cooling bath may not be efficient enough for the scale of the reaction.
-
Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a cryocooler for larger-scale reactions. Ensure good heat transfer by using an appropriately sized reaction vessel and efficient stirring.
-
-
Concentrated Reagents: Using overly concentrated acids can lead to a more vigorous reaction.
-
Solution: While concentrated acids are necessary for generating the nitronium ion (NO₂⁺), ensure accurate measurement and consider the overall concentration of the reaction mixture.
-
-
Scenario 2: Low Yield of the Desired Mononitrated Product
-
Question: My reaction is complete, but the yield of the desired product is significantly lower than expected.
Answer: Low yields can stem from several factors related to temperature.
Troubleshooting Steps:
-
Check for Byproduct Formation: Analyze your crude product by techniques like TLC, GC-MS, or NMR to identify any significant byproducts.
-
If dinitrated products are observed: Your reaction temperature was likely too high, or the reaction was allowed to proceed for too long. Reduce the reaction temperature and monitor the reaction progress closely, quenching it once the starting material is consumed.
-
If oxidation byproducts (dark, tarry materials) are present: This is a strong indication of excessive temperature.[4] Maintain a lower reaction temperature throughout the addition and stirring phases.
-
-
Incomplete Reaction: If a significant amount of starting material remains, the reaction temperature may have been too low, or the reaction time too short.
-
Solution: While maintaining a low initial temperature during the addition of the nitrating agent is crucial, a slight increase in temperature (e.g., to room temperature) after the addition is complete may be necessary to drive the reaction to completion. A precedent for a similar synthesis involves cooling to 0-5°C for the addition and then allowing the reaction to proceed at 25°C.[5]
-
-
Scenario 3: Poor Regioselectivity (Mixture of Isomers)
-
Question: I've obtained a mixture of nitrated isomers instead of the single desired product. How can I improve selectivity?
Answer: Regioselectivity is a thermodynamic and kinetic balancing act heavily influenced by temperature.
Strategies for Improving Regioselectivity:
-
Lower the Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product and enhance the directing effects of the substituents on the ring.[2] Experiment with temperatures in the range of -10°C to 5°C during the addition of the nitrating agent.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating agents can offer different selectivity profiles at various temperatures. Consider investigating milder nitrating systems if poor regioselectivity persists.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the ideal temperature range for the nitration of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene?
A1: Based on general principles for highly activated and substituted benzenes, and a specific synthetic precedent for a similar molecule, a good starting point is to maintain the temperature between 0°C and 5°C during the dropwise addition of the nitrating agent.[5] After the addition is complete, the reaction may be allowed to slowly warm to room temperature (around 25°C) and stirred for a monitored period to ensure completion.[5] However, the optimal temperature profile should be determined empirically for your specific reaction scale and conditions.
-
Q2: How does the combination of substituents on my precursor affect the recommended temperature?
A2: The methoxy and methyl groups are strongly activating, making the ring more susceptible to nitration and also to oxidation at higher temperatures. The bromo and fluoro groups are deactivating, which helps to temper the reactivity slightly. This combination necessitates a carefully controlled low temperature to prevent runaway reactions and the formation of byproducts.
-
Q3: Can I run the reaction at a higher temperature to speed it up?
A3: While increasing the temperature will increase the reaction rate, it is strongly discouraged for this substrate. The risks of a runaway reaction, decreased regioselectivity, and the formation of oxidative byproducts far outweigh the potential benefit of a shorter reaction time.[2][4]
-
Q4: How should I monitor the reaction temperature?
A4: Always use an internal thermometer placed directly in the reaction mixture to get an accurate reading. Do not rely on the temperature of the cooling bath alone.
IV. Experimental Protocols & Data
Table 1: Recommended Temperature Parameters for Nitration
| Parameter | Recommended Range | Rationale |
| Initial Cooling | -5°C to 0°C | Ensures the reaction mixture is cold before the exothermic addition begins. |
| Nitrating Agent Addition | 0°C to 5°C | Critical for controlling the exotherm and maximizing selectivity.[5] |
| Post-Addition Stirring | 0°C to 25°C | Allows the reaction to proceed to completion. Monitor by TLC to avoid prolonged reaction times.[5] |
Protocol 1: General Procedure for Controlled Temperature Nitration
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and a dropping funnel. Place the flask in an ice-salt or dry ice-acetone bath.
-
Substrate Preparation: Dissolve 1-bromo-5-fluoro-4-methoxy-2-methylbenzene in a suitable solvent (e.g., concentrated sulfuric acid) in the reaction flask and cool to the desired initial temperature (e.g., 0°C).
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid to chilled concentrated sulfuric acid, maintaining a low temperature.
-
Controlled Addition: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate. Continuously monitor the internal temperature and adjust the addition rate to maintain it within the target range (e.g., 0-5°C).
-
Reaction Monitoring: After the addition is complete, continue stirring at the specified temperature and monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.
-
Work-up: Proceed with the appropriate work-up procedure, which typically involves filtration if a solid precipitates, or extraction with a suitable organic solvent, followed by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize residual acids.
V. Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Temperature-Related Issues
Caption: Troubleshooting workflow for temperature control issues in nitration.
VI. References
-
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]
-
ChemBK. (2024, April 9). Benzene, 1-broMo-5-fluoro-2-Methyl-3-nitro-. Retrieved from [https://www.chembk.com/en/chem/Benzene, 1-broMo-5-fluoro-2-Methyl-3-nitro-]([Link], 1-broMo-5-fluoro-2-Methyl-3-nitro-)
-
MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions. Retrieved from
-
Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds. Retrieved from
-
Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2026, January 27). Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PDF. (n.d.). Nitration of substituted phenols by different efficient heterogeneous systems. Retrieved from [Link]
-
YouTube. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Nitration of Benzene at High-Concentrations of Sulfuric Acid. Retrieved from [Link]
-
SciELO. (2021, March 3). Liquid Phase Nitration of Benzene Catalyzed by a Novel Salt of Molybdovanadophosphoric Heteropolyacid. Retrieved from [Link]
-
Google Patents. (n.d.). JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound. Retrieved from
Sources
- 1. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Workup Procedures for 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the critical workup phases of reactions involving 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8).
This highly substituted arene is a powerful building block, but its unique combination of a reactive bromine, an electron-donating methoxy group, and a sensitive fluorine atom creates specific challenges. Improper workup can lead to defluorination, stubborn emulsions, or alkylated byproducts. The self-validating protocols and troubleshooting guides below are engineered to ensure high-yield, reproducible isolations.
Section 1: Validated Workup Methodologies
Every experimental protocol must be a self-validating system. The following step-by-step methodologies include built-in validation checks to ensure the integrity of your workup before proceeding to the next step.
Protocol A: Low-Temperature Lithium-Halogen Exchange Workup
The1[1], but the resulting aryllithium intermediate is highly sensitive.
-
Temperature Maintenance: Ensure the reaction mixture is strictly maintained at -78°C under an argon atmosphere. Causality: Premature warming allows the highly basic aryllithium to abstract protons from the solvent (e.g., THF).
-
Electrophile Quench: Rapidly add the quenching agent (e.g., saturated aqueous NH₄Cl or your specific electrophile) dropwise. Maintain the internal temperature below -60°C during addition.
-
Thermal Equilibration: Remove the cooling bath and allow the mixture to naturally warm to room temperature (20–25°C).
-
Extraction: Transfer to a separatory funnel and dilute with Methyl tert-butyl ether (MTBE). Extract the aqueous layer three times.
-
Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water and inorganic salts.
-
Validation Check: Spot the organic layer on a TLC plate against the starting material. A complete disappearance of the starting material and a single new spot indicates a successful quench.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Cross-Coupling WorkupPalladium-catalyzed cross-coupling reactions represent a significant advancement[2] for functionalizing this molecule, but residual metal and ligands complicate isolation.
-
Cooling: Cool the crude reaction mixture to room temperature.
-
Dilution: Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to reduce viscosity.
-
Filtration: Filter the suspension through a tightly packed pad of Celite. Causality: This removes precipitated inorganic salts and palladium black, which are the primary culprits for emulsion formation during aqueous extraction.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (to remove polar ligands/bases) and brine.
-
Validation Check: The organic layer must be completely transparent before adding the drying agent. Any cloudiness indicates a micro-emulsion or residual water, requiring an additional brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo prior to flash chromatography.
Section 2: Process Workflows
Caption: Workflow for low-temperature lithium-halogen exchange quench and extraction.
Caption: Standard workup and purification workflow for Pd-catalyzed cross-coupling reactions.
Section 3: Troubleshooting Guides & FAQs
Q: Why do I observe alkylated byproducts during the lithium-halogen exchange workup when using n-BuLi? A: When using n-BuLi, the exchange generates 1-bromobutane as a byproduct in the reaction mixture. The newly formed, highly nucleophilic aryllithium can react with this alkyl halide before the quench, leading to alkylated impurities. Causality: This is a classic side reaction driven by the proximity of the generated electrophile. Solution: Switch to t-BuLi. 2[2]. The first equivalent performs the exchange, while the second equivalent immediately reacts with the generated t-butyl bromide to form harmless isobutane and isobutylene gases. This eliminates the electrophile from the mixture and drives the reaction to completion via Le Châtelier's principle.
Q: How do I prevent defluorination during the workup of my Suzuki cross-coupling? A: 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene contains a highly activated fluorine atom. Causality: In highly basic conditions (e.g., prolonged exposure to NaOH or KOH during aqueous workup), the fluoride can act as a leaving group in a nucleophilic aromatic substitution (S_NAr) reaction, attacked by hydroxide ions. Solution: Quench the reaction with a buffered aqueous solution (like saturated NH₄Cl) or utilize milder bases (e.g., K₂CO₃ or Cs₂CO₃) during the reaction to prevent high pH exposure during the extraction phase.
Q: My aqueous extraction forms a stubborn emulsion. How do I break it? A: Causality: Emulsions are common with methoxy-substituted aromatics due to their weak surfactant-like interactions. This is severely exacerbated by finely divided palladium black, which stabilizes the oil-water interface. Solution: Ensure you filter the crude mixture through a pad of Celite prior to any aqueous extraction. If an emulsion still persists, add brine (saturated NaCl) to the separatory funnel. This increases the aqueous phase density and ionic strength, forcing the organic compounds into the organic layer via the salting-out effect.
Q: I am scaling up the lithiation. Are there specific safety protocols for the workup? A: Yes.3[3]. During workup, ensure that any unreacted t-BuLi is carefully quenched with a slow, dropwise addition of a mild proton source (like isopropanol or acetone) at -78°C before introducing water or exposing the flask to oxygen.
Section 4: Quantitative Data – Solvent Extraction Profiles
To optimize the recovery of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene derivatives, solvent selection must balance extraction efficiency with emulsion mitigation.
| Solvent System | Partition Coefficient (LogP proxy) | Emulsion Risk | Relative Yield Recovery | Mechanistic Rationale & Best Use Case |
| MTBE / Water | High | Low | >95% | Low water miscibility prevents emulsion; ideal for lithiation workups. |
| EtOAc / Brine | High | Moderate | 90–95% | Excellent solubility profile; requires brine to break methoxy-induced emulsions. |
| DCM / Water | Very High | Low | >98% | High density promotes sharp phase separation; best for highly lipophilic cross-coupled products. |
| Et₂O / Water | Moderate | Low | 80–85% | High volatility aids concentration, but lower polarity reduces extraction efficiency for polar derivatives. |
References
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The Lithium–Halogen Exchange Reaction in Process Chemistry Source: ResearchGate URL:[Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
OC II (FS 2019) Metal-Halogen Exchange Source: ETH Zurich (Prof. Morandi, Prof. J. W. Bode) URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a non-negotiable cornerstone of synthetic chemistry and pharmaceutical quality control. The compound 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene serves as a critical building block in the synthesis of more complex molecules, where the presence of even trace impurities can derail subsequent reactions, compromise yields, and introduce unknown variables into biological assays.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with key alternative analytical techniques for the purity assessment of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene. The narrative moves beyond mere protocols to explain the scientific rationale behind methodological choices, offering a self-validating framework for robust analytical assessment.
The Workhorse Technique: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the quintessential method for purity determination of non-volatile organic compounds like 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene.[1][2] Specifically, a reversed-phase (RP-HPLC) method, which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for this moderately polar aromatic compound. The separation is driven by hydrophobic interactions, allowing the main compound to be resolved from both more polar and less polar process-related impurities.
A C18 (octadecylsilane) stationary phase is the standard choice, offering a strong hydrophobic character that effectively retains the analyte. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN), allows for fine-tuning of the separation. The inclusion of a small amount of acid, such as formic or trifluoroacetic acid, is often beneficial for improving peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
Experimental Protocol: RP-HPLC Method
A robust RP-HPLC method was developed for the purity analysis of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A gradient is recommended to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
-
0-2 min: 50% B
-
2-15 min: 50-95% B
-
15-17 min: 95% B
-
17-18 min: 95-50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. This wavelength is commonly effective for aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[3]
Caption: Workflow for 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene purity analysis by HPLC.
Alternative Analytical Techniques: An Objective Comparison
While HPLC is the standard, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles. This approach provides a higher degree of confidence in the purity value.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] For halogenated aromatic compounds, GC is a particularly strong alternative.[5][6] The separation is based on the compound's boiling point and its interaction with the stationary phase.
-
Applicability: 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene is expected to be sufficiently volatile and thermally stable for GC analysis.
-
Detection: A Flame Ionization Detector (FID) provides general-purpose carbon-based detection. However, for enhanced selectivity and sensitivity towards this halogenated analyte, an Electron Capture Detector (ECD) or a halogen-specific detector (XSD) is highly recommended.[5][7] Coupling GC with a Mass Spectrometer (GC-MS) provides the dual benefit of separation and structural identification of impurities based on their mass fragmentation patterns.[2]
-
Causality: The choice of GC provides an orthogonal check on purity. Impurities that might co-elute with the main peak in HPLC could have different boiling points and be well-resolved by GC, and vice-versa.
Caption: Workflow for purity and impurity identification by GC-MS.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[8] This innovation allows for operation at much higher pressures, resulting in dramatically increased resolution, speed, and sensitivity compared to traditional HPLC.[9]
-
Advantages: For impurity profiling, UPLC is unparalleled. Its superior resolving power can separate trace impurities that are hidden under the main analyte peak in an HPLC chromatogram.[8][10] The analysis time can be reduced from 15-20 minutes in HPLC to under 5 minutes in UPLC, significantly increasing laboratory throughput.[8]
-
Trustworthiness: The increased peak capacity and sensitivity of UPLC provide a more accurate and detailed picture of a sample's purity.[11] This is critical in pharmaceutical development, where even impurities below the 0.1% threshold must be identified and characterized.
-
Instrumentation: UPLC requires a specialized system capable of handling pressures up to 15,000 psi, along with detectors optimized for the narrow peaks produced.[9]
Caption: High-throughput purity analysis workflow using UPLC.
Head-to-Head: Performance Comparison
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[1] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility.[4] | Same as HPLC, but with much smaller stationary phase particles and higher pressure.[8][9] |
| Applicability | Excellent for non-volatile and thermally labile compounds. Ideal for 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene. | Requires analyte to be volatile and thermally stable. Suitable for this analyte. | Same as HPLC, but with superior performance for complex mixtures.[11] |
| Resolution | Good to excellent. Standard for quality control. | Very high, especially with long capillary columns. Excellent for resolving volatile isomers. | Superior. Can resolve trace impurities often missed by HPLC.[8][10] |
| Sensitivity | Good. UV detection is common. Can be coupled with MS for higher sensitivity. | High, especially with selective detectors like ECD for halogenated compounds.[4][5] | Excellent. Sharper, taller peaks lead to lower detection limits compared to HPLC.[9][10] |
| Analysis Time | Moderate (typically 15-30 minutes). | Fast to moderate (typically 5-20 minutes). | Very fast (typically 1-7 minutes).[8] |
| Key Advantage | Robust, reliable, and widely available. The industry standard for routine QC.[1] | Orthogonal to HPLC. GC-MS provides definitive structural identification of volatile impurities. | Unmatched speed and resolution for high-throughput screening and complex impurity profiling.[9] |
| Key Limitation | Lower resolution and longer run times compared to UPLC. | Limited to thermally stable and volatile compounds. | Higher initial instrument cost and backpressure requires specialized equipment. |
Senior Application Scientist's Recommendation
The choice of analytical method is dictated by the specific objective of the analysis.
-
For Routine Quality Control and Batch Release: HPLC remains the gold standard. It is a robust, cost-effective, and reliable method that provides the necessary accuracy and precision for routine purity assessments. The established protocol is easily transferable between labs.
-
For In-depth Impurity Profiling and High-Throughput Screening: UPLC is the superior choice. In a drug development setting, where understanding the complete impurity profile is critical for safety and regulatory submissions, the enhanced resolution and sensitivity of UPLC are invaluable.[11] Its speed also makes it ideal for screening multiple synthetic batches or reaction conditions.
-
For Orthogonal Confirmation and Volatile Impurity Identification: GC-MS is an essential complementary technique. It should be used to confirm the purity value obtained by LC and to specifically analyze for any volatile impurities (e.g., residual solvents or starting materials) that may not be well-retained or detected by HPLC. Its ability to provide mass spectral data offers definitive identification, which is a significant advantage over UV-based detection alone.
A truly self-validating system for purity determination of a critical intermediate like 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene would leverage RP-HPLC for routine analysis, corroborated by UPLC for a more detailed impurity profile and confirmed with an orthogonal GC-MS method to ensure no volatile impurities are overlooked. This multi-faceted approach provides the highest level of confidence in the material's quality.
References
- Patsnap Eureka. (2026, March 5). How to Validate Aromatic Compounds' Purity for Lab Applications.
- Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
- Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
- Kumar, A. et al. UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS.
- CLU-IN. (2018, September 7). Gas Chromatography.
- Fountain, K. J., Jablonski, J. M., & Morrison, D. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International.
- Eurolab. (2026, January 10). UPLC Assay and Impurity Testing.
- Benchchem. Purity Analysis of 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Comparative Guide to HPLC and Alternative Methods.
- Benchchem. (2025, December). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
- Separation of Some Halogenated Phenols by GC-MS.
- Benchchem. (2025). A Researcher's Guide to HPLC Analysis of 1-Bromo-2-((methoxymethoxy)methyl)benzene Reaction Mixtures.
- Nilsson, A. et al. (2018, February 28).
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- 11. testinglab.com [testinglab.com]
Spectroscopic Profiling and Reactivity of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene: A Comparative Guide
As drug discovery programs increasingly rely on highly functionalized halogenated arenes to explore novel chemical space, the accurate characterization and cross-coupling optimization of these intermediates become paramount. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8) is a tetrasubstituted benzene derivative frequently utilized in the synthesis of dopamine D1 ligands and selective estrogen receptor modulators (SERMs) .
This guide provides an in-depth comparative analysis of its spectroscopic signatures and catalytic reactivity against its non-fluorinated analog, delivering self-validating protocols for researchers and drug development professionals.
Spectroscopic Causality & Structural Validation
The presence of four distinct substituents on the benzene ring creates a complex electronic environment. The strong electron-withdrawing inductive effect (-I) of the fluorine atom competes with the electron-donating resonance (+M) of the methoxy group, fundamentally altering the local magnetic shielding of the remaining aromatic protons.
NMR Data Comparison
In standard 1 H NMR, the heteronuclear spin-spin coupling between the 19 F nucleus (spin ½) and the adjacent protons ( 1 H) often complicates spectral interpretation. As reported in European Patent EP1453820B1 , the aromatic protons of 1-bromo-5-fluoro-4-methoxy-2-methylbenzene appear as distinct doublets with unusually large coupling constants ( J=10.25 Hz and 8.79 Hz).
Causality: The 10.25 Hz splitting is a classic 3JHF ortho-coupling, directly validating the spatial proximity of H6 to the fluorine atom. The 8.79 Hz splitting on H3 is highly atypical for a standard meta or para interaction and suggests a strong through-space coupling or second-order effect induced by the sterically crowded tetrasubstituted framework.
Table 1: Spectroscopic Comparison (Fluorinated vs. Non-Fluorinated Analog)
| Parameter | 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | 1-Bromo-4-methoxy-2-methylbenzene (Alternative) |
| Aromatic 1 H Signals | δ 7.23 (d, J=10.25 Hz, 1H), δ 6.82 (d, J=8.79 Hz, 1H) | δ 7.40 (d, J=8.5 Hz, 1H), δ 6.75 (d, J=2.5 Hz, 1H), δ 6.65 (dd) |
| Aliphatic 1 H Signals | δ 3.85 (s, 3H, OCH 3 ), δ 2.33 (s, 3H, CH 3 ) | δ 3.78 (s, 3H, OCH 3 ), δ 2.38 (s, 3H, CH 3 ) |
| 19 F NMR Signal | δ -118.5 (m, 1F) | N/A |
| Peak Splitting Cause | Heteronuclear 19 F- 1 H coupling | Homonuclear 1 H- 1 H coupling (ABX system) |
Self-Validating Spectroscopic Protocol
To definitively prove that the large doublet splittings are caused by the fluorine atom and not an impurity, we employ a 19 F-decoupled 1 H NMR ( 1 H{ 19 F}) experiment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3 containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Standard Acquisition: Acquire a standard 400 MHz 1 H NMR spectrum. Note the doublets at δ 7.23 and δ 6.82.
-
Decoupling Setup: Tune the NMR probe to the 19 F frequency (~376 MHz on a 400 MHz console). Apply continuous wave (CW) or WALTZ-16 decoupling at the specific 19 F resonance frequency of the compound.
-
Validation: Re-acquire the 1 H spectrum.
-
Result: The doublets at δ 7.23 and δ 6.82 will collapse into sharp singlets. This self-validating step definitively confirms that the original splitting was entirely due to heteronuclear JHF coupling, verifying the structural integrity of the intermediate.
-
Multiparametric NMR workflow for the structural validation of fluorinated aromatic intermediates.
Performance Comparison: Cross-Coupling Reactivity
In medicinal chemistry, this compound is heavily utilized in Palladium-catalyzed Suzuki-Miyaura cross-couplings to build biaryl scaffolds .
Causality of Reactivity: The 5-fluoro substituent plays a dual role. Its strong electronegativity withdraws electron density from the adjacent C-Br bond, lowering the activation energy required for the oxidative addition of the Pd(0) catalyst. However, the electron-donating 4-methoxy group counteracts this, creating a localized "push-pull" electronic system. Compared to the non-fluorinated analog, 1-bromo-5-fluoro-4-methoxy-2-methylbenzene exhibits faster oxidative addition but requires a carefully selected bidentate ligand (like dppf) to force the subsequent reductive elimination step, which can stall if the Pd(II) intermediate becomes too electron-deficient.
Table 2: Suzuki-Miyaura Coupling Performance (Standardized Conditions)
| Substrate | Catalyst System | Time to 95% Conversion | Isolated Yield | Byproduct Formation (Protodehalogenation) |
| 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | Pd(dppf)Cl 2 / K 2 CO 3 | 4 Hours | 88% | < 2% |
| 1-Bromo-4-methoxy-2-methylbenzene | Pd(dppf)Cl 2 / K 2 CO 3 | 8 Hours | 82% | ~ 5% |
Self-Validating Cross-Coupling Protocol
To ensure reproducibility and rule out false positives (e.g., homocoupling of the boronic acid), this protocol incorporates an internal standard and a negative control.
Step-by-Step Methodology:
-
Reaction Setup: In a dried Schlenk tube, combine 1-bromo-5-fluoro-4-methoxy-2-methylbenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and K 2 CO 3 (2.0 equiv).
-
Control Implementation: Set up an identical parallel reaction omitting the Palladium catalyst (Negative Control).
-
Catalyst Addition: Add Pd(dppf)Cl 2 (5 mol%) to the primary tube. Why dppf? Its large bite angle (99°) sterically forces the aryl groups together on the Pd(II) center, accelerating reductive elimination despite the electron-withdrawing fluorine.
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H 2 O. Degas via three freeze-pump-thaw cycles to remove oxygen, preventing homocoupling of the boronic acid.
-
Heating & Tracking: Heat to 80°C. Monitor the reaction via GC-MS using dodecane as an internal standard.
-
Validation: The primary reaction should show >95% consumption of the bromide within 4 hours. The negative control must show 0% conversion, validating that the biaryl formation is strictly catalyst-dependent.
Catalytic cycle of Pd-mediated cross-coupling highlighting the electronic activation by the 5-fluoro substituent.
References
- Title: Substituted 6H-dibenzo[c,h]chromenes as estrogenic agents (EP1453820B1)
- Title: Heteroaromatic compounds and their use as dopamine d1 ligands (WO2014072881A1)
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Biaryl Compounds from 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Cornerstone Cross-Coupling Methodologies
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, particularly within the pharmaceutical and materials science sectors where the creation of complex molecular architectures is paramount.[1][2][3][4] Among the myriad of available synthetic tools, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful for their reliability and broad applicability.[3][5] This guide provides a detailed, objective comparison of two such stalwart reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of the electron-rich aryl halide, 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene.
This analysis is designed to move beyond a mere recitation of protocols, offering instead a nuanced understanding of the mechanistic underpinnings and practical considerations that guide the selection of the optimal coupling partner for this specific substrate. By examining the inherent advantages and disadvantages of each method, supported by representative experimental data and detailed workflows, this guide aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity of Reagents | Low toxicity, considered "greener"[6] | High toxicity of organotin compounds[7][6][8] |
| Byproducts | Borates, generally water-soluble and easily removed[6] | Organotin halides, can be difficult to separate from the product[6][9] |
| Reaction Conditions | Typically requires a base[1][7][10] | Often proceeds under neutral or milder conditions[6][11] |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons and base-labile groups[7][10] | Excellent, tolerates a wide range of functional groups[8][9][11][12] |
| Substrate Scope | Very broad[13] | Broad, often more reliable for sterically hindered or complex heterocyclic substrates[6][12] |
The Suzuki-Miyaura Coupling: A Green and Versatile Approach
The Suzuki-Miyaura coupling, first reported in 1981, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1][7][13] This reaction facilitates the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1][14]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-Bromo-5-fluoro-4-methoxy-2-methylbenzene) to form a Pd(II) complex.[1][7][14]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.[1][7] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step.[10]
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent.
Materials:
-
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling: Robust and Highly Tolerant
The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide.[8][15][16] A key advantage of the Stille reaction is its exceptional functional group tolerance, as it is often performed under neutral conditions.[8][11][12]
Mechanistic Overview
The catalytic cycle of the Stille coupling shares similarities with the Suzuki reaction:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.[8][16]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center.[8][16] This step can proceed through various mechanisms depending on the substrates and conditions.[8]
-
Reductive Elimination: The coupled product is formed via reductive elimination, regenerating the Pd(0) catalyst.[8][16]
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an organostannane.
Materials:
-
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (1.0 eq)
-
Organostannane (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis and Recommendations
The choice between Suzuki and Stille coupling for the functionalization of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene depends on a careful evaluation of several factors.
Choose Suzuki Coupling for:
-
"Green" Chemistry and Safety: The low toxicity of organoboron reagents and their byproducts makes the Suzuki coupling a more environmentally friendly and safer option, a significant consideration in pharmaceutical development and large-scale synthesis.[7][6]
-
Ease of Purification: Boronic acid byproducts are generally water-soluble and can be easily removed through aqueous workup.[6]
-
Cost-Effectiveness: Organoboron reagents are often more commercially available and less expensive than their organotin counterparts.
Consider Stille Coupling for:
-
Substrates with Base-Sensitive Functional Groups: The typically neutral reaction conditions of the Stille coupling make it an excellent choice when dealing with substrates that are sensitive to the basic conditions required for the Suzuki reaction.[11][12][17]
-
Sterically Hindered or Complex Substrates: The Stille coupling can sometimes provide better yields and reliability for challenging substrates where the Suzuki coupling may be sluggish or fail.[6][12]
-
Broad Functional Group Tolerance: The Stille reaction is renowned for its exceptional tolerance of a wide array of functional groups.[8][9][11][15][12]
For the specific case of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene, an electron-rich aryl bromide, both reactions are expected to proceed efficiently. The presence of the methoxy and methyl groups increases the electron density of the aromatic ring, which can sometimes slow down the rate-determining oxidative addition step.[18] However, modern palladium catalysts with electron-rich and bulky phosphine ligands have been developed to overcome this challenge in both Suzuki and Stille couplings.[10][18]
Ultimately, for most standard applications involving this substrate, the Suzuki-Miyaura coupling is recommended as the first-choice methodology due to its significant advantages in terms of safety, environmental impact, and ease of purification. However, the Stille coupling remains an invaluable tool in the synthetic chemist's arsenal, particularly for complex, multi-step syntheses where its broad functional group tolerance and milder reaction conditions may prove decisive.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are highly effective and versatile methods for the synthesis of biaryl compounds from 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene. A thorough understanding of their respective mechanisms, advantages, and limitations is crucial for selecting the optimal synthetic strategy. By carefully considering the specific requirements of the synthesis, including the nature of the coupling partner, the presence of other functional groups, and the scale of the reaction, researchers can harness the full power of these cornerstone cross-coupling reactions to advance their scientific and drug development objectives.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Chemistry Suzuki Coupling Reaction - SATHEE. (n.d.). Retrieved from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Chem 115 Myers. (n.d.). Retrieved from [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27). Retrieved from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids - PMC. (n.d.). Retrieved from [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products - ResearchGate. (n.d.). Retrieved from [Link]
-
Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. (2017, February 21). Retrieved from [Link]
-
N-Amidation by Copper-Mediated Cross-Coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids | Organic Letters - ACS Publications. (2008, June 17). Retrieved from [Link]
-
Suzuki Coupling for Pharmaceutical Intermediates. (n.d.). Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (n.d.). Retrieved from [Link]
-
The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support - Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. (2026, January 12). Retrieved from [Link]
-
Pd-Catalyzed, Cu(I)-Mediated Cross-Couplings of Bisarylthiocyclobutenediones with Boronic Acids and Organostannanes | The Journal of Organic Chemistry - ACS Publications. (2007, September 25). Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved from [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Retrieved from [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Stille Couplings Catalytic in Tin: Beyond Proof-of-Principle - ACS Publications. (n.d.). Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Retrieved from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). Retrieved from [Link]
-
Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. (n.d.). Retrieved from [Link]
-
Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction - YouTube. (2015, October 29). Retrieved from [Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
As a Senior Application Scientist, I frequently consult on the safe integration of highly functionalized building blocks into drug discovery workflows. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8) is a prime example: a versatile halogenated aromatic essential for transition-metal-catalyzed cross-coupling reactions[1]. However, its dense halogenation and lipophilic nature demand rigorous safety protocols.
This guide provides the mechanistic reasoning behind the necessary Personal Protective Equipment (PPE) and outlines self-validating operational and disposal plans to ensure laboratory safety and compliance.
Mechanistic Hazard Profile
Understanding the chemical's hazard profile is the first step in risk mitigation. Halogenated aromatics are characterized by their lipophilicity, which significantly enhances dermal penetration[2]. The presence of bromine and fluorine substituents imparts specific hazards:
-
Irritation: The compound is a known skin, eye, and respiratory irritant (Hazard statements H315, H319, H335)[3].
-
Toxicity: It is harmful if swallowed or inhaled[4].
-
Environmental Persistence: Halogenated organic compounds resist natural degradation, requiring specialized high-temperature incineration to prevent the release of toxic byproducts[5].
Personal Protective Equipment (PPE) Matrix: The Causality of Protection
Standard laboratory attire is insufficient for handling lipophilic halogenated aromatics. The PPE strategy must account for both the solid-state particulate hazards and the permeation risks when the compound is dissolved in organic solvents.
Table 1: PPE Specifications and Mechanistic Justification
| PPE Category | Specification | Mechanistic Justification (Causality) |
| Hand Protection | Double-gloved Nitrile (min 5 mil) or Neoprene | Halogenated aromatics can permeate standard latex. If handling the compound in dichloromethane (DCM), switch the outer glove to Butyl rubber, as DCM rapidly degrades nitrile[4]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | The compound causes serious eye irritation. Safety glasses lack orbital seals; goggles prevent fine particulate and vapor ingress[3]. |
| Body Protection | Flame-resistant (FR) Lab Coat & Apron | Prevents dermal absorption. The lipophilic nature of the compound allows it to absorb rapidly through the skin if contaminated clothing is not immediately removed[2]. |
| Respiratory | N95/P100 Particulate Respirator | Mitigates inhalation of fine crystalline dust. While routine handling must strictly occur inside a certified fume hood, a respirator is required for spill response outside the hood[6]. |
Operational Plan & Handling Protocol
A self-validating protocol ensures that safety measures are actively confirmed before proceeding with any chemical manipulation.
Step-by-Step Weighing and Transfer Methodology:
-
Airflow Validation: Before opening the chemical container, verify the fume hood monitor reads a face velocity of 80–120 feet per minute (fpm).
-
Self-Validation Check: Tape a small strip of tissue to the bottom of the sash; a steady inward deflection provides immediate visual confirmation of negative pressure.
-
-
Static Elimination: Halogenated powders frequently hold static charges, causing them to aerosolize or cling to instruments. Use an anti-static gun (e.g., Zerostat) on both the weighing boat and the chemical container before opening.
-
Material Transfer: Use a grounded stainless-steel spatula. Avoid plastic spatulas, which exacerbate static buildup. Weigh the required mass of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene onto glassine paper or an anti-static weigh boat.
-
In-Hood Solvation: If preparing a stock solution, add the solvent directly to the pre-weighed solid within the fume hood. Never transport the dry, unsealed powder across the laboratory.
-
Immediate Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened, lint-free cloth (e.g., isopropanol) immediately after use to remove invisible lipophilic residues.
Spill Response and Disposal Plan
Halogenated compounds require segregated waste streams to comply with environmental regulations and prevent the formation of highly toxic byproducts (such as dioxins) during incineration.
Step-by-Step Spill Response:
-
Isolate & Assess: Alert nearby personnel and restrict access. If the spill occurs outside the fume hood, immediately don a P100 respirator.
-
Containment: Surround the solid spill with damp absorbent pads to prevent dust generation. If the compound is already dissolved in a solvent, use universal chemical absorbents or diatomaceous earth.
-
Collection: Carefully sweep the material using a non-sparking brush and dustpan. Place all debris into a compatible, sealable container (e.g., high-density polyethylene, HDPE).
-
Surface Decontamination: Wash the spill surface with a strong detergent solution, followed by an alcohol wipe, to fully lift and remove residual lipophilic traces.
Disposal Protocol: All waste contaminated with 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene—including reaction mother liquors, empty vials, and contaminated PPE—must be routed exclusively to the Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste violates EPA/RCRA protocols and drastically increases facility disposal costs.
Visualizing the Workflow
Workflow for safe handling, transfer, and spill response of halogenated aromatic compounds.
References
-
Title: A Guide to Information Sources Related to the safety and Management of Laboratory Wastes Source: P2 InfoHouse URL: [Link]
-
Title: Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions Source: ProQuest URL: [Link]
Sources
- 1. Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest [proquest.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. 1226799-88-7|5-Bromo-1-fluoro-2-methoxy-3-methylbenzene|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-1-chloronaphthalene | 692728-68-0 | Benchchem [benchchem.com]
- 5. 2,4-Dichloro-5-fluorobenzaldehyde | 86522-91-0 | Benchchem [benchchem.com]
- 6. Buy 5-iodo-2-methylbenzoic Acid – Pharma Intermediate Supplier [chemicalbull.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
